Ethyl 5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate
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Overview
Description
Ethyl 5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate is a chemical compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with ethyl chloroformate, followed by cyclization with an appropriate aldehyde or ketone. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the oxadiazole ring.
Substitution: The ethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole-3-carboxylic acid derivatives, while reduction can produce various reduced oxadiazole compounds.
Scientific Research Applications
Ethyl 5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(hydroxymethyl)-1,2,4-oxadiazole-3-carboxylate
- Ethyl 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate
- Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate
Uniqueness
Ethyl 5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate is unique due to its specific ethoxymethyl group, which imparts distinct chemical and physical properties
Biological Activity
Ethyl 5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the oxadiazole family, which is known for its diverse biological properties. The structure consists of an oxadiazole ring substituted with an ethoxymethyl group and a carboxylate moiety. The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler oxadiazole derivatives.
Synthesis Pathway
- Starting Materials : Common precursors include ethyl 3-oxobutanoate and various hydrazines.
- Reactions : The synthesis may involve cyclization reactions facilitated by acid catalysts.
- Yield : Optimized conditions can yield the target compound in significant amounts, often exceeding 70% purity.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity against a range of pathogens.
Key Findings :
- In vitro Studies : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
- Mechanism of Action : It is believed that the compound disrupts bacterial cell wall synthesis and alters membrane permeability.
Anticancer Activity
The anticancer potential of this compound has been explored through various assays:
-
Cell Lines Tested :
- HCT-116 (colorectal carcinoma)
- HeLa (cervical adenocarcinoma)
-
Results :
- Cytotoxicity was assessed using the MTT assay, revealing IC50 values in the low micromolar range (10-25 µM) for both cell lines.
- Mechanism : The compound appears to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives:
Compound | Substituent | MIC (µg/mL) | IC50 (µM) | Activity |
---|---|---|---|---|
A | Ethyl | 20 | 15 | Moderate |
B | Methyl | 30 | 25 | Low |
C | Ethoxy | 10 | 10 | High |
The data indicates that specific substitutions on the oxadiazole ring significantly influence both antimicrobial and anticancer properties.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated a strong bactericidal effect with a synergistic action when combined with conventional antibiotics.
Study 2: Anticancer Mechanisms
In another investigation published in Journal of Medicinal Chemistry, the compound was tested for its ability to inhibit topoisomerase I activity. Molecular docking studies suggested that it binds effectively to the enzyme's active site, providing a rationale for its cytotoxic effects observed in cancer cell lines.
Properties
Molecular Formula |
C8H12N2O4 |
---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
ethyl 5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C8H12N2O4/c1-3-12-5-6-9-7(10-14-6)8(11)13-4-2/h3-5H2,1-2H3 |
InChI Key |
DABBALKJWXEPFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NC(=NO1)C(=O)OCC |
Origin of Product |
United States |
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